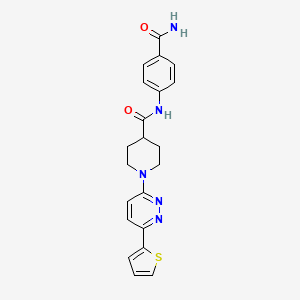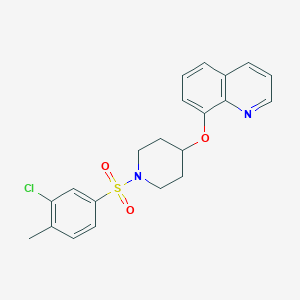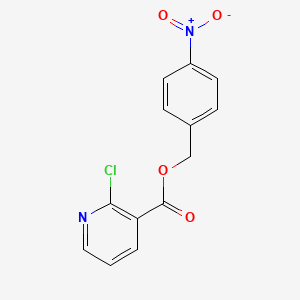
(4-Nitrophenyl)methyl 2-chloropyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Nitrophenyl)methyl 2-chloropyridine-3-carboxylate, also known as NPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of (4-Nitrophenyl)methyl 2-chloropyridine-3-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in disease progression. In cancer, (4-Nitrophenyl)methyl 2-chloropyridine-3-carboxylate has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression and cell growth. In inflammation, (4-Nitrophenyl)methyl 2-chloropyridine-3-carboxylate has been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of inflammatory mediators. In infectious diseases, (4-Nitrophenyl)methyl 2-chloropyridine-3-carboxylate has been shown to inhibit the activity of various enzymes involved in the replication of viral and bacterial pathogens.
Biochemical and Physiological Effects:
(4-Nitrophenyl)methyl 2-chloropyridine-3-carboxylate has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-microbial activities. In cancer, (4-Nitrophenyl)methyl 2-chloropyridine-3-carboxylate has been shown to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. In inflammation, (4-Nitrophenyl)methyl 2-chloropyridine-3-carboxylate has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. In infectious diseases, (4-Nitrophenyl)methyl 2-chloropyridine-3-carboxylate has been shown to inhibit the replication of various viral and bacterial pathogens, including herpes simplex virus, human immunodeficiency virus, and Mycobacterium tuberculosis.
実験室実験の利点と制限
One of the main advantages of (4-Nitrophenyl)methyl 2-chloropyridine-3-carboxylate is its versatility and ease of synthesis, which makes it an attractive building block for the synthesis of various functional materials and organic compounds. However, one of the main limitations of (4-Nitrophenyl)methyl 2-chloropyridine-3-carboxylate is its potential toxicity and side effects, which need to be carefully evaluated in preclinical and clinical studies.
将来の方向性
There are several future directions for the research on (4-Nitrophenyl)methyl 2-chloropyridine-3-carboxylate, including:
1. Development of (4-Nitrophenyl)methyl 2-chloropyridine-3-carboxylate-based drugs for the treatment of cancer, inflammation, and infectious diseases.
2. Synthesis of (4-Nitrophenyl)methyl 2-chloropyridine-3-carboxylate-based materials with novel properties and applications.
3. Elucidation of the mechanism of action of (4-Nitrophenyl)methyl 2-chloropyridine-3-carboxylate and its interactions with various enzymes and proteins.
4. Evaluation of the toxicity and safety of (4-Nitrophenyl)methyl 2-chloropyridine-3-carboxylate in preclinical and clinical studies.
5. Identification of new derivatives and analogs of (4-Nitrophenyl)methyl 2-chloropyridine-3-carboxylate with improved efficacy and selectivity.
Conclusion:
In conclusion, (4-Nitrophenyl)methyl 2-chloropyridine-3-carboxylate is a versatile and promising chemical compound that has potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. Its anti-cancer, anti-inflammatory, and anti-microbial activities make it an attractive candidate for the development of new drugs and materials. However, further research is needed to fully understand its mechanism of action, evaluate its toxicity and safety, and identify new derivatives and analogs with improved properties.
合成法
The synthesis of (4-Nitrophenyl)methyl 2-chloropyridine-3-carboxylate involves the reaction of 2-chloropyridine-3-carboxylic acid with (4-nitrophenyl)methanol in the presence of a catalyst such as triethylamine. The resulting product is then purified through column chromatography to obtain the pure compound.
科学的研究の応用
(4-Nitrophenyl)methyl 2-chloropyridine-3-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, (4-Nitrophenyl)methyl 2-chloropyridine-3-carboxylate has shown promising results as a potential drug candidate for the treatment of cancer, inflammation, and infectious diseases. In material science, (4-Nitrophenyl)methyl 2-chloropyridine-3-carboxylate has been used as a building block for the synthesis of various functional materials, including liquid crystals, polymers, and sensors. In organic synthesis, (4-Nitrophenyl)methyl 2-chloropyridine-3-carboxylate has been used as a reagent for the synthesis of various organic compounds.
特性
IUPAC Name |
(4-nitrophenyl)methyl 2-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O4/c14-12-11(2-1-7-15-12)13(17)20-8-9-3-5-10(6-4-9)16(18)19/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOHEDJSVVGQKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Nitrophenyl)methyl 2-chloropyridine-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

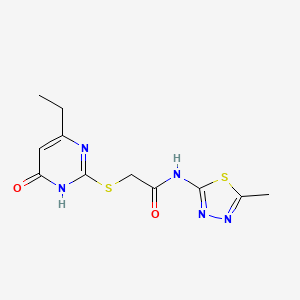

![2-[2-({[(4-chlorobenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]-4-methoxynicotinonitrile](/img/structure/B2864486.png)
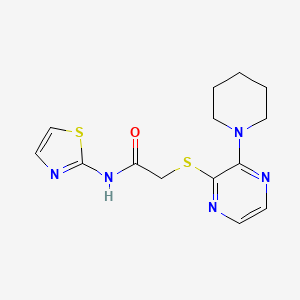
![Methyl 7-(2,3-dimethoxyphenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2864488.png)

![7-Pyridin-3-ylmethyl-7-aza-bicyclo[2.2.1]heptane](/img/structure/B2864493.png)
![1-(2,4-dichlorobenzyl)-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2864494.png)
![N-[2-(4-chlorophenyl)ethyl]-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2864496.png)
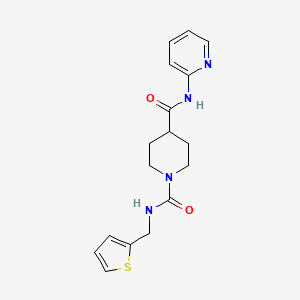
![2-Methyl-7-(pyridin-3-ylsulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2864500.png)
